molecular formula C22H23BrN4O2S B2855053 6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422288-01-5

6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2855053
CAS No.: 422288-01-5
M. Wt: 487.42
InChI Key: CEMHQPKHFBOQRE-UHFFFAOYSA-N
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Description

This compound is a brominated quinazolin-4-one derivative featuring a 4-phenylpiperazine-substituted butyl chain and a sulfanylidene (thione) group at position 2. Its molecular formula is C₂₂H₂₃BrN₄O₂S, with a molecular weight of approximately 487.4 g/mol (estimated based on analogous structures in ). The sulfanylidene group contributes to stability and hydrogen-bonding capacity, distinguishing it from oxo-substituted quinazolinones .

Properties

CAS No.

422288-01-5

Molecular Formula

C22H23BrN4O2S

Molecular Weight

487.42

IUPAC Name

6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C22H23BrN4O2S/c23-16-8-9-19-18(15-16)21(29)27(22(30)24-19)10-4-7-20(28)26-13-11-25(12-14-26)17-5-2-1-3-6-17/h1-3,5-6,8-9,15H,4,7,10-14H2,(H,24,30)

InChI Key

CEMHQPKHFBOQRE-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S

solubility

not available

Origin of Product

United States

Biological Activity

6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the quinazoline family, known for a variety of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H23BrN4O3C_{22}H_{23}BrN_{4}O_{3} with a molecular weight of 471.3 g/mol. Its structure features a quinazoline core substituted with a bromo group and a phenylpiperazine moiety, which are critical for its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC22H23BrN4O3
Molecular Weight471.3 g/mol
CAS Number892286-58-7

Anticancer Activity

Research has shown that quinazoline derivatives exhibit potent anticancer properties. The mechanism often involves the inhibition of key kinases such as the epidermal growth factor receptor (EGFR), which is overexpressed in many tumors. For instance, compounds similar to 6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene have been reported to inhibit EGFR autophosphorylation, which is crucial for tumor growth and survival .

Case Study:
A study by Wissner et al. demonstrated that certain quinazoline derivatives could inhibit EGFR kinase activity with IC50 values in the nanomolar range, indicating their potential as effective anticancer agents .

Antimicrobial Activity

Quinazolines have also been explored for their antimicrobial properties. A review highlighted that various quinazoline derivatives showed significant antibacterial and antifungal activities against multiple strains . The presence of the phenylpiperazine group in 6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene may enhance its interaction with microbial targets.

Anti-inflammatory Properties

In addition to anticancer and antimicrobial effects, there is emerging evidence that quinazoline derivatives can act as anti-inflammatory agents. The modulation of inflammatory pathways through inhibition of TNF-alpha production has been documented for several related compounds .

The biological activity of 6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene involves:

  • Receptor Interaction : Binding to EGFR and other receptors, leading to downstream signaling inhibition.
  • Enzyme Inhibition : Targeting specific enzymes involved in cancer cell proliferation and survival.
  • Modulation of Inflammatory Pathways : Inhibiting cytokine production to reduce inflammation.

Research Findings

Recent studies have focused on the synthesis and evaluation of various quinazoline derivatives, including those similar to 6-bromo compounds. These studies typically involve:

  • Synthesis : Utilizing methods such as cyclization reactions to produce the desired quinazoline structures.
  • Biological Testing : Evaluating cytotoxicity against cancer cell lines and assessing antimicrobial efficacy through standard assays.

Summary of Research Findings

Study FocusFindings
Anticancer ActivityInhibition of EGFR with nanomolar IC50 values
Antimicrobial ActivitySignificant activity against various pathogens
Anti-inflammatory EffectsModulation of TNF-alpha production

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares key features of the target compound with related molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance (Inferred)
6-Bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one (Target) C₂₂H₂₃BrN₄O₂S 487.4 6-Br, 2-S, 4-(4-phenylpiperazinyl)butyl Potential DNA/protein interaction
3-Benzyl-6-bromo-2-phenylquinazolin-4(3H)-one (2c) C₂₁H₁₅BrN₂O 399.3 6-Br, 3-benzyl, 2-phenyl Synthetic intermediate; no thione group
6-Bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one C₂₄H₂₅BrN₄O₃S 533.5 4-(4-methoxyphenylpiperazinyl)butyl Enhanced electron donation from OCH₃
6-Bromo-3-[4-oxo-4-(4-(2-pyridinyl)piperazin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one C₂₂H₂₂BrN₅O₂S 488.4 4-(2-pyridinylpiperazinyl)butyl Increased polarity/pH sensitivity

Functional Group Analysis

  • 4-Methoxyphenylpiperazine (): Electron-donating methoxy group may enhance solubility and receptor binding . 2-Pyridinylpiperazine (): Introduces a basic nitrogen, improving water solubility and hydrogen-bonding capacity .
  • Sulfanylidene vs.
  • Bromine Position : Bromine at position 6 is conserved across analogs, suggesting a critical role in steric or electronic interactions, possibly mimicking halogen-bonding patterns seen in DNA adducts like O⁶-[4-oxo-4-(3-pyridyl)butyl]guanine () .

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